6-Chloro-1-nitroanthracene-9,10-dione is an organic compound with the molecular formula and a molecular weight of approximately 287.655 g/mol. It features a chlorinated and nitrated anthracene structure, characterized by the presence of a nitro group at position 1 and a chlorine atom at position 6, along with two carbonyl (keto) groups at positions 9 and 10. This compound is part of the anthraquinone family, which includes derivatives widely used in various industrial applications.
The compound's reactivity is influenced by the electron-withdrawing effects of the nitro and chloro substituents, which can stabilize certain intermediates during reactions .
Several synthetic routes can be employed to produce 6-chloro-1-nitroanthracene-9,10-dione:
These methods leverage typical electrophilic substitution reactions characteristic of aromatic compounds .
6-Chloro-1-nitroanthracene-9,10-dione has potential applications in various fields:
The specific applications are still under investigation as more research is conducted on its properties and potential uses .
Interaction studies involving 6-chloro-1-nitroanthracene-9,10-dione focus on its reactivity with biological molecules and other chemical species. These studies typically assess:
Such investigations are essential for evaluating its safety profile and efficacy in pharmaceutical applications .
Several compounds share structural similarities with 6-chloro-1-nitroanthracene-9,10-dione. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 9,10-Anthraquinone | Two carbonyl groups at positions 9 and 10 | Widely used as a dye and in paper production |
| 6-Chloroanthraquinone | Chlorine substitution at position 6 | Exhibits similar reactivity but lacks nitro group |
| 1-Nitroanthraquinone | Nitro group at position 1 | Known for its biological activity |
| Anthracene | No functional groups; pure hydrocarbon | Base structure for many derivatives |
The uniqueness of 6-chloro-1-nitroanthracene-9,10-dione lies in its combination of both chlorine and nitro substituents on the anthracene framework, which may enhance its reactivity and biological activity compared to other similar compounds .
Further research is necessary to fully elucidate the properties and potential applications of this compound within various scientific fields.